Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
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Overview
Description
“Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate” is a chemical compound that has been studied in various scientific research . It is an isomer of methyl 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylates .
Synthesis Analysis
The endo and exo isomers of (±)-methyl 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylates and the in situ-prepared endo and exo isomers of (±)-methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate were treated with diphenylphosphinic chloride (OPClPh2) and chlorodiphenylphosphine (ClPPh2) to afford the corresponding phosphorylated bicycles .Molecular Structure Analysis
The structure of all these compounds was unequivocally determined by NMR spectroscopy and mass spectrometry .Chemical Reactions Analysis
The endo and exo isomers of (±)-methyl 2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylates and the in situ-prepared endo and exo isomers of (±)-methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate were treated with diphenylphosphinic chloride (OPClPh2) and chlorodiphenylphosphine (ClPPh2) to afford the corresponding phosphorylated bicycles .Scientific Research Applications
Phosphorylation Processes : Sousa et al. (2010) examined the phosphorylation of Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate, providing insights into the structures of the resultant compounds and proposing a mechanistic scheme for the phosphorylation reaction (Sousa, Vale, Rodríguez-Borges, & García‐Mera, 2010).
Skeletal Rearrangement : Kobayashi et al. (1992) reported on the skeletal rearrangement of 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives into 2-oxabicyclo[3.3.0]-oct-7-en-3-ones under acidic conditions, offering a plausible mechanism for this rearrangement (Kobayashi, Ono, & Kato, 1992).
Isolation and Characterization : Guideri and Ponticelli (2012) isolated and characterized Methyl 3-oxo-3-thia-2-azabicyclo[2.2.1]hept-5-en-2-carboxylate, examining the structural aspects of both its endo and exo-isomers (Guideri & Ponticelli, 2012).
Structural Analysis : Sousa et al. (2012) conducted structural analysis on N-phosphorylated 5,6-dihydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylates, which are derivatives of Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate, using NMR and X-ray crystallography (Sousa, Vale, Rodríguez-Borges, & García‐Mera, 2012).
Polymer Synthesis : Rossegger et al. (2012) synthesized a polymer from Methyl-N-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate, showing its high degree of cis-TT stereoregularity and formation of regular secondary structures (Rossegger et al., 2012).
Metathesis Process in Synthesis : Carreras et al. (2010) utilized the metathesis process of 2,5-Ethenoproline derivatives to synthesize a novel azabicyclic amino acid (Carreras, Avenoza, Busto, & Peregrina, 2010).
Mechanism of Action
properties
IUPAC Name |
methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-11-8(10)7-5-2-3-6(4-5)9-7/h2-3,5-7,9H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRBVFUKFKVISQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CC(N1)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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